molecular formula C15H22N2O2 B1613563 tert-Butyl 4-(pyridin-3-yl)piperidine-1-carboxylate CAS No. 550371-77-2

tert-Butyl 4-(pyridin-3-yl)piperidine-1-carboxylate

Cat. No. B1613563
CAS RN: 550371-77-2
M. Wt: 262.35 g/mol
InChI Key: WVMBKXUYNBCHPB-UHFFFAOYSA-N
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Description

Tert-Butyl 4-(pyridin-3-yl)piperidine-1-carboxylate (TBPC) is a carboxylated pyridine derivative that has been widely studied for its various applications. TBPC has been found to be a useful compound for synthetic organic chemistry, as well as for its biological activity. TBPC is a versatile compound that has been used in a variety of research applications, including drug discovery, drug delivery, and medicinal chemistry.

Scientific Research Applications

Synthesis and Intermediates in Drug Development

Tert-butyl 4-(pyridin-3-yl)piperidine-1-carboxylate and its derivatives have been synthesized as key intermediates in the development of various biologically active compounds. For example, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate has been identified as an important intermediate in the synthesis of crizotinib, a drug used in cancer treatment (Kong et al., 2016).

Structural Analysis and Characterization

Studies involving tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate have provided insights into the molecular structure of these compounds. One study detailed the formation of this compound, highlighting the dihedral angle between the pyrazole and piperidine rings, which is significant for understanding its chemical behavior (Richter et al., 2009).

Applications in Polymer Chemistry

In the realm of polymer chemistry, derivatives of tert-butyl 4-(pyridin-3-yl)piperidine-1-carboxylate have been explored for their catalytic activities. For instance, polymethacrylates containing a 4-amino-pyridyl derivative, which includes tert-butyl 4-(pyridin-3-yl)piperidine-1-carboxylate, have been synthesized and found to be effective catalysts in acylation chemistry (Mennenga et al., 2015).

Role in Synthesizing Anticancer Drugs

The compound has also been used in synthesizing intermediates for small molecule anticancer drugs. Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is one such intermediate, highlighting the compound's significance in developing new anticancer treatments (Zhang et al., 2018).

properties

IUPAC Name

tert-butyl 4-pyridin-3-ylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-9-6-12(7-10-17)13-5-4-8-16-11-13/h4-5,8,11-12H,6-7,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVMBKXUYNBCHPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70622152
Record name tert-Butyl 4-(pyridin-3-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70622152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(pyridin-3-yl)piperidine-1-carboxylate

CAS RN

550371-77-2
Record name 1,1-Dimethylethyl 4-(3-pyridinyl)-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=550371-77-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-(pyridin-3-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70622152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The tert-Butyl 3′,6′-dihydro-3,4′-bipyridine-1′(2′H)-carboxylate prepared in Step A (1.14 g, 4.38 mmol) was dissolved in 20 mL of ethanol and added to a flask containing palladium hydroxide on carbon powder (20% Pd). The reaction mixture was subjected to 50 psi of H2 (g) for 6.5 h with vigorous shaking. The reaction was then filtered and concentrated under reduced pressure. Purification by flash column chromatography (silica gel, 0-1% MeOH/EtOAc gradient eluent) afforded tert-butyl 4-pyridin-3-ylpiperidine-1-carboxylate. ESI-MS calc. for C15H22N2O2: 262.37, found 263 (M+H).
Name
tert-Butyl 3′,6′-dihydro-3,4′-bipyridine-1′(2′H)-carboxylate
Quantity
1.14 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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